hDHODH Inhibitory Potency Compared to the Clinical Standard Teriflunomide
CAS 622795-16-8 inhibits recombinant human dihydroorotate dehydrogenase (hDHODH) with an IC50 of 480 nM, as recorded in BindingDB from patent US20240034730 [1]. This places its potency in the same order of magnitude as the approved DHODH inhibitor teriflunomide, which has a reported IC50 of 388 nM against the same recombinant enzyme construct [2]. While slightly less potent than teriflunomide in this assay, the indole scaffold of CAS 622795-16-8 offers a distinct chemical series for exploring DHODH inhibition, which is relevant for antiviral and anticancer research.
| Evidence Dimension | Inhibition of recombinant human DHODH enzyme |
|---|---|
| Target Compound Data | IC50 = 480 nM |
| Comparator Or Baseline | Teriflunomide; IC50 = 388 nM |
| Quantified Difference | 1.24-fold less potent |
| Conditions | Inhibition of recombinant N-terminal GST-tagged human DHODH (residues 31-395) using dihydroorotate as substrate, as per BindingDB assay descriptions. |
Why This Matters
Its comparable potency to a clinically used DHODH inhibitor validates CAS 622795-16-8 as a relevant chemical probe for studying pyrimidine starvation in host cells, while its distinct indole core provides a novel starting point for medicinal chemistry optimization to potentially improve selectivity or pharmacokinetics.
- [1] BindingDB Entry BDBM50281168 for CHEMBL4167855. Data sourced from US Patent US20240034730. (2024). View Source
- [2] BindingDB Entry BDBM50018011 for Teriflunomide (Aubagio). (2020). View Source
